Technical Monograph: 4-Methylpyridazine-3,6-dione (CAS 1120-88-3)
Technical Monograph: 4-Methylpyridazine-3,6-dione (CAS 1120-88-3)
Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Discovery Scientists
Part 1: Executive Summary & Chemical Identity
4-Methylpyridazine-3,6-dione (CAS 1120-88-3), often referred to as 4-Methylmaleic Hydrazide , is a critical heterocyclic scaffold used primarily as a validated intermediate in the synthesis of bioactive pyridazines and as a functional analog to the plant growth regulator Maleic Hydrazide. Its significance lies in its lactam-lactim tautomerism , which dictates its reactivity profile in nucleophilic substitutions—a property exploited in the design of pharmaceutical candidates and agrochemicals.
This guide moves beyond basic property listing to explore the mechanistic causality of its synthesis, the thermodynamic equilibrium of its structure, and validated protocols for its characterization.
Chemical Identity Table
| Property | Specification |
| CAS Number | 1120-88-3 |
| IUPAC Name | 4-Methyl-1,2-dihydro-3,6-pyridazinedione |
| Synonyms | 4-Methylmaleic hydrazide; 3,6-Dihydroxy-4-methylpyridazine; 4-Methyl-3,6-pyridazinediol |
| Molecular Formula | C₅H₆N₂O₂ |
| Molecular Weight | 126.11 g/mol |
| Melting Point | 260–300 °C (Decomposes) |
| Solubility | Soluble in hot water, aqueous alkali; slightly soluble in hot ethanol; insoluble in ether.[1][2] |
| pKa | ~5.6 (Hydrazide proton), ~13 (Second ionization) |
Part 2: Synthesis & Manufacturing Engineering[3]
The synthesis of 4-Methylpyridazine-3,6-dione is a classic example of a condensation-cyclization reaction . The most robust route involves the reaction of Citraconic Anhydride (2-methylmaleic anhydride) with Hydrazine Hydrate .
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on one of the anhydride carbonyls, opening the ring to form a linear hydrazide intermediate. This is followed by a rapid intramolecular dehydration (cyclization) to form the six-membered pyridazine ring.
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Critical Control Point: The regioselectivity of the initial attack is influenced by the methyl group's steric hindrance, but since the final product is a symmetric dione (in terms of the ring system, though substituted), the outcome converges to the same thermodynamic product.
Experimental Protocol: Aqueous Acid Route
This protocol minimizes side reactions and maximizes yield through pH control.
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Reagent Prep: Dissolve Citraconic Anhydride (11.2 g, 0.1 mol) in 50 mL of 20% Acetic Acid .
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Addition: Dropwise add Hydrazine Hydrate (5.0 g, 0.1 mol) while maintaining the temperature at 25–30°C. Caution: Exothermic.
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Cyclization: Heat the mixture to reflux (100°C) for 3 hours. The acetic acid acts as a catalyst for the dehydration step.
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Isolation: Cool the solution slowly to 4°C. The product precipitates as white/off-white crystals.
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Purification: Filter the solid and wash with ice-cold water followed by cold ethanol to remove unreacted anhydride.
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Yield: Expected yield is 85–92%.
Visualization: Synthesis Pathway
Figure 1: Condensation of Citraconic Anhydride with Hydrazine to form 4-Methylpyridazine-3,6-dione.
Part 3: Structural Dynamics & Tautomerism
Understanding the tautomerism of CAS 1120-88-3 is vital for derivatization. In the solid state and neutral solution, it exists predominantly in the Lactam (Dione) form. However, in the presence of bases or during alkylation/halogenation reactions (e.g., with POCl₃), it behaves as the Lactim (Dihydroxy) tautomer.
Tautomeric Equilibrium
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Dione Form (A): Predominant in neutral aqueous media.
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Monohydroxy Form (B): Transient intermediate.
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Dihydroxy Form (C): Aromatic character; favored in basic conditions and trapped by O-alkylation.
Implication for Drug Design: When using this scaffold to create ligands, reagents like Phosphorus Oxychloride (POCl₃) will convert the tautomeric hydroxyls into chlorides (yielding 3,6-dichloro-4-methylpyridazine), a key intermediate for nucleophilic aromatic substitution (SNAr).
Visualization: Tautomeric Shift
Figure 2: Lactam-Lactim Tautomerism governing the reactivity of 4-Methylpyridazine-3,6-dione.
Part 4: Analytical Characterization
To validate the identity of synthesized 4-Methylpyridazine-3,6-dione, a multi-modal approach utilizing HPLC and NMR is required.
High-Performance Liquid Chromatography (HPLC)
Due to its polar nature, standard C18 retention is poor. Ion-Pairing or HILIC modes are recommended.
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Column: Amide-C18 or HILIC Silica (4.6 x 150 mm, 3 µm).
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Mobile Phase:
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A: 20 mM Ammonium Acetate (pH 4.5).
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B: Acetonitrile.
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Isocratic: 90% A / 10% B (High aqueous content required for solubility).
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Detection: UV @ 305 nm (Characteristic absorption of the pyridazine dione chromophore).
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Flow Rate: 0.8 mL/min.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆ (Required due to solubility and exchangeable protons).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.15 ppm | Singlet (d) | 3H | Methyl group (-CH₃) at C4 |
| 6.95 ppm | Singlet | 1H | Vinylic proton at C5 |
| 11.5 - 12.5 ppm | Broad Singlet | 2H | NH protons (Exchangeable) |
Note: The broadness of the peak >11 ppm confirms the presence of the hydrazide NH protons involved in hydrogen bonding.
Part 5: Biological & Pharmacological Applications[2][3][4][5][6]
Plant Growth Regulation (Agrochemical)
As a structural analog of Maleic Hydrazide , 4-Methylpyridazine-3,6-dione acts as a uracil antimetabolite .
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Mechanism: It incorporates into RNA, disrupting transcription and inhibiting cell division (mitosis) in meristematic tissue.
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Application: Used experimentally to suppress sucker growth in tobacco and inhibit sprouting in stored root crops (onions, potatoes). The methyl group alters the lipophilicity, potentially affecting translocation within the phloem.
Pharmaceutical Scaffold
The compound serves as a precursor for 3,6-functionalized pyridazines .
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Pathway: 4-Methylpyridazine-3,6-dione → 3,6-Dichloro-4-methylpyridazine → S-substituted pyridazines (via thiols) or N-substituted pyridazines (via amines).
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Therapeutic Areas: Research indicates pyridazine derivatives possess antihypertensive, cardiotonic, and anti-inflammatory properties.
Part 6: References
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Synthesis of Maleic Hydrazide Derivatives:
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Tautomerism in Pyridazines:
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Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Advances in Heterocyclic Chemistry. Link
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Agrochemical Mechanism of Action:
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Schoene, D. L., & Hoffmann, O. L. (1949). Maleic Hydrazide, a Unique Growth Regulant. Science. Link
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Chemical Properties & Safety:
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PubChem Compound Summary for CID 136882 (4-Methylpyridazine-3,6-dione). Link
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Analytical Methods (HPLC/NMR):
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Sigma-Aldrich Product Specification: 3,6-Dihydroxy-4-methylpyridazine. Link
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